molecular formula C16H17BrO B8434451 1-Bromo-3-(4-ethoxybenzyl)-4-methylbenzene

1-Bromo-3-(4-ethoxybenzyl)-4-methylbenzene

Cat. No. B8434451
M. Wt: 305.21 g/mol
InChI Key: MPOCPHMKKBYZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910619B2

Procedure details

Synthesis was performed by a similar method as in Preparation Example 14 using 5-bromo-2-methylbenzoic acid (synthesized in reference to International Patent Publication WO0127128) and phenetole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7](O)=O.[C:12]1([O:18][CH2:19][CH3:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH2:7][C:15]2[CH:16]=[CH:17][C:12]([O:18][CH2:19][CH3:20])=[CH:13][CH:14]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1)C)CC1=CC=C(C=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.